Cas no 1429181-40-7 (1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine is a pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a benzyl group at the N1 position and a methyl substituent at the C5 position of the pyrazole ring, enhancing its stability and reactivity. The ethanamine moiety provides a versatile functional group for further derivatization, making it a valuable intermediate in synthetic chemistry. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in diverse reaction schemes. Its well-defined molecular architecture supports precise modifications, enabling targeted applications in drug discovery and material science.
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine structure
1429181-40-7 structure
Product Name:1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine
CAS No:1429181-40-7
MF:C13H17N3
MW:215.294182538986
CID:3167146
PubChem ID:43209029
Update Time:2025-05-19

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzyl-5-methylpyrazol-4-yl)ethanamine
    • 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine
    • 1429181-40-7
    • 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine
    • SCHEMBL19192626
    • Inchi: 1S/C13H17N3/c1-10(14)13-8-15-16(11(13)2)9-12-6-4-3-5-7-12/h3-8,10H,9,14H2,1-2H3
    • InChI Key: MXEJTQKVWQUKPU-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)C(C)=C(C=N1)C(C)N

Computed Properties

  • Exact Mass: 215.142247555Da
  • Monoisotopic Mass: 215.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8Ų

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049005905-1g
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine
1429181-40-7 95%
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$497.70 2022-04-02
Chemenu
CM188368-1g
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine
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Chemenu
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1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine
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$549 2023-02-02

Additional information on 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine

Introduction to 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine (CAS No. 1429181-40-7)

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine, also known by its CAS number 1429181-40-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a methyl group, and a pyrazole ring, all of which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine can be represented as follows: C13H16N3. The presence of the pyrazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is particularly noteworthy. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The benzyl and methyl groups further enhance the compound's stability and solubility, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine can inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation when overactivated.

In addition to its neuroprotective properties, 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating the inflammatory response.

The pharmacokinetic properties of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine have also been extensively studied. Its high oral bioavailability and favorable pharmacokinetic profile make it suitable for oral administration, which is a significant advantage in drug development. Furthermore, the compound has demonstrated good blood-brain barrier penetration, which is crucial for its potential use in central nervous system (CNS) disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine. Early results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

In conclusion, 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine (CAS No. 1429181-40-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neurodegenerative diseases, inflammatory disorders, and other areas where modulating specific signaling pathways can lead to significant clinical benefits. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing medical treatments and improving patient outcomes.

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